molecular formula C6H12OS B2815239 (E)-3-Methyl-4-methylsulfanylbut-2-en-1-ol CAS No. 2567517-45-5

(E)-3-Methyl-4-methylsulfanylbut-2-en-1-ol

Cat. No.: B2815239
CAS No.: 2567517-45-5
M. Wt: 132.22
InChI Key: YXNSOSRPMRZPLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-Methyl-4-methylsulfanylbut-2-en-1-ol is an organic compound characterized by its unique structure, which includes a double bond (indicated by the (E) configuration), a methyl group, and a methylsulfanyl group attached to a butenol backbone

Scientific Research Applications

(E)-3-Methyl-4-methylsulfanylbut-2-en-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

This is particularly relevant for biologically active compounds. It involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the toxicity, flammability, and environmental impact of the compound. Material Safety Data Sheets (MSDS) are often a good source of this information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-Methyl-4-methylsulfanylbut-2-en-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 3-methyl-2-buten-1-ol and methylthiol.

    Reaction Conditions: The key step involves the addition of the methylthiol group to the butenol backbone. This can be achieved through a nucleophilic substitution reaction under basic conditions, using a base such as sodium hydroxide or potassium hydroxide.

    Purification: The product is then purified using standard techniques such as distillation or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-Methyl-4-methylsulfanylbut-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated alcohols. Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Saturated alcohols.

    Substitution: Various substituted butenol derivatives.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-buten-1-ol: Lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.

    4-Methylthio-2-butanol: Similar structure but lacks the double bond, affecting its reactivity and applications.

    2-Methyl-3-buten-2-ol: Different positioning of the double bond and functional groups, leading to distinct chemical properties.

Uniqueness

(E)-3-Methyl-4-methylsulfanylbut-2-en-1-ol is unique due to its combination of a double bond, a methyl group, and a methylsulfanyl group. This unique structure imparts specific reactivity and makes it valuable for various applications in research and industry.

Properties

IUPAC Name

(E)-3-methyl-4-methylsulfanylbut-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS/c1-6(3-4-7)5-8-2/h3,7H,4-5H2,1-2H3/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNSOSRPMRZPLP-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCO)CSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CO)/CSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.